(2-Amino-2-methylpropyl) hexanoate;hydrochloride
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Overview
Description
(2-Amino-2-methylpropyl) hexanoate;hydrochloride is a chemical compound that belongs to the class of esters. It is formed by the esterification of hexanoic acid with 2-amino-2-methylpropanol. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-2-methylpropyl) hexanoate;hydrochloride typically involves the esterification of hexanoic acid with 2-amino-2-methylpropanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize the reaction conditions and improve yield. The final product is purified through distillation and crystallization techniques to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-2-methylpropyl) hexanoate;hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and a strong acid or base, resulting in the formation of hexanoic acid and 2-amino-2-methylpropanol.
Oxidation: The amino group can be oxidized to form corresponding oxides or amides.
Substitution: The ester can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Hydrolysis: Water, hydrochloric acid, or sodium hydroxide.
Oxidation: Potassium permanganate or hydrogen peroxide.
Substitution: Alkyl halides or acyl chlorides.
Major Products Formed
Hydrolysis: Hexanoic acid and 2-amino-2-methylpropanol.
Oxidation: Corresponding oxides or amides.
Substitution: Various substituted esters or amides.
Scientific Research Applications
(2-Amino-2-methylpropyl) hexanoate;hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a potential therapeutic agent and in drug formulation studies.
Industry: In the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-Amino-2-methylpropyl) hexanoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. It can also interact with cellular receptors and modulate signaling pathways, resulting in specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2-Amino-2-methylpropyl) butanoate
- (2-Amino-2-methylpropyl) pentanoate
- (2-Amino-2-methylpropyl) heptanoate
Uniqueness
(2-Amino-2-methylpropyl) hexanoate;hydrochloride is unique due to its specific ester structure and the presence of both amino and ester functional groups. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound in scientific research.
Properties
CAS No. |
61542-22-1 |
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Molecular Formula |
C10H22ClNO2 |
Molecular Weight |
223.74 g/mol |
IUPAC Name |
(2-amino-2-methylpropyl) hexanoate;hydrochloride |
InChI |
InChI=1S/C10H21NO2.ClH/c1-4-5-6-7-9(12)13-8-10(2,3)11;/h4-8,11H2,1-3H3;1H |
InChI Key |
DYAVNGFPORNHHS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OCC(C)(C)N.Cl |
Origin of Product |
United States |
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